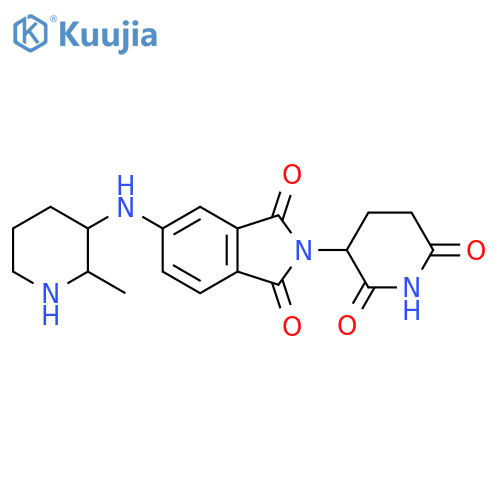Cas no 2703768-55-0 (2-(2,6-dioxopiperidin-3-yl)-5-(2-methylpiperidin-3-yl)amino-2,3-dihydro-1H-isoindole-1,3-dione)

2703768-55-0 structure
商品名:2-(2,6-dioxopiperidin-3-yl)-5-(2-methylpiperidin-3-yl)amino-2,3-dihydro-1H-isoindole-1,3-dione
2-(2,6-dioxopiperidin-3-yl)-5-(2-methylpiperidin-3-yl)amino-2,3-dihydro-1H-isoindole-1,3-dione 化学的及び物理的性質
名前と識別子
-
- 2703768-55-0
- EN300-33375981
- 2-(2,6-dioxopiperidin-3-yl)-5-[(2-methylpiperidin-3-yl)amino]-2,3-dihydro-1H-isoindole-1,3-dione
- 2-(2,6-dioxopiperidin-3-yl)-5-(2-methylpiperidin-3-yl)amino-2,3-dihydro-1H-isoindole-1,3-dione
-
- インチ: 1S/C19H22N4O4/c1-10-14(3-2-8-20-10)21-11-4-5-12-13(9-11)19(27)23(18(12)26)15-6-7-16(24)22-17(15)25/h4-5,9-10,14-15,20-21H,2-3,6-8H2,1H3,(H,22,24,25)
- InChIKey: YCIRXWACPSZYLH-UHFFFAOYSA-N
- ほほえんだ: O=C1C2C=C(C=CC=2C(N1C1C(NC(CC1)=O)=O)=O)NC1CCCNC1C
計算された属性
- せいみつぶんしりょう: 370.16410520g/mol
- どういたいしつりょう: 370.16410520g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 27
- 回転可能化学結合数: 3
- 複雑さ: 666
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 108Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
2-(2,6-dioxopiperidin-3-yl)-5-(2-methylpiperidin-3-yl)amino-2,3-dihydro-1H-isoindole-1,3-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-33375981-1.0g |
2-(2,6-dioxopiperidin-3-yl)-5-[(2-methylpiperidin-3-yl)amino]-2,3-dihydro-1H-isoindole-1,3-dione |
2703768-55-0 | 95.0% | 1.0g |
$0.0 | 2025-03-18 | |
| Enamine | EN300-33375981-1g |
2-(2,6-dioxopiperidin-3-yl)-5-[(2-methylpiperidin-3-yl)amino]-2,3-dihydro-1H-isoindole-1,3-dione |
2703768-55-0 | 1g |
$0.0 | 2023-09-04 |
2-(2,6-dioxopiperidin-3-yl)-5-(2-methylpiperidin-3-yl)amino-2,3-dihydro-1H-isoindole-1,3-dione 関連文献
-
Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
-
Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
-
Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
2703768-55-0 (2-(2,6-dioxopiperidin-3-yl)-5-(2-methylpiperidin-3-yl)amino-2,3-dihydro-1H-isoindole-1,3-dione) 関連製品
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
